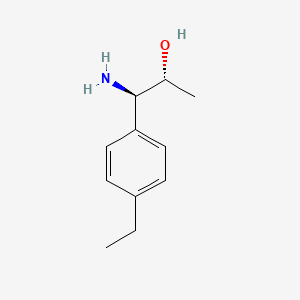
1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system with two hydroxyl groups at positions 5 and 6, and an ethanone group at position 7.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an arylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-substituted anilines followed by functionalization of the resulting indole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions using methanesulfonic acid as a catalyst and methanol as the solvent .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indoles.
Wissenschaftliche Forschungsanwendungen
1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the indole ring can interact with biological receptors. These interactions can modulate cellular processes and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dihydro-1H-indol-7-yl)ethanone: Similar structure but lacks the hydroxyl groups at positions 5 and 6.
1-(5,6-Dihydroxy-1H-indol-3-yl)ethanone: Similar structure but with the ethanone group at position 3 instead of 7.
Uniqueness
1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone is unique due to the presence of hydroxyl groups at positions 5 and 6, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
1-(5,6-dihydroxy-1H-indol-7-yl)ethanone |
InChI |
InChI=1S/C10H9NO3/c1-5(12)8-9-6(2-3-11-9)4-7(13)10(8)14/h2-4,11,13-14H,1H3 |
InChI-Schlüssel |
BGPBYWYWXIVQPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(=CC(=C1O)O)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


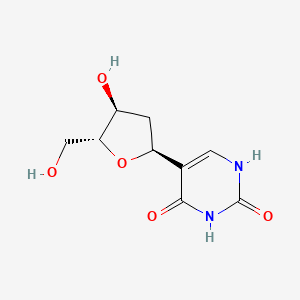
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)
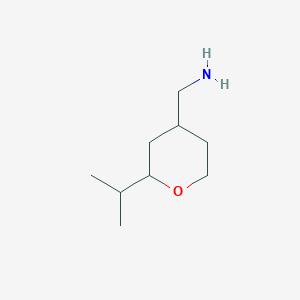
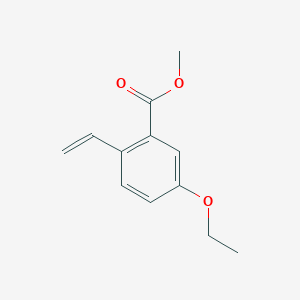
![Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13027712.png)

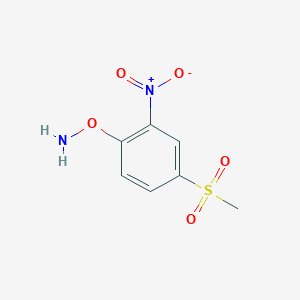
![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)


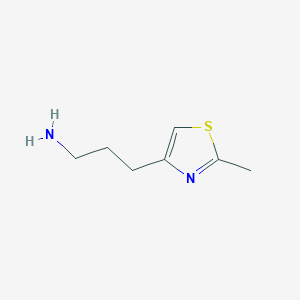
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
